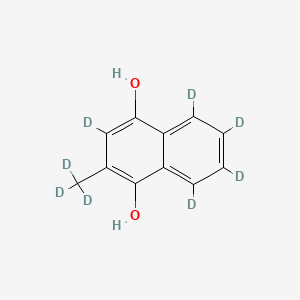

2-Methyl-1,4-naphthalenediol-d8

Description

Theoretical Foundations of Isotopic Labeling and Tracing Methodologies

Isotopic labeling is a technique that involves the incorporation of an uncommon isotope of an element into a molecule to track its journey through a chemical reaction or a biological system. wikipedia.org The labeled molecule, or tracer, is chemically identical to its unlabeled counterpart but is distinguishable due to its difference in mass. wikipedia.orgebsco.com This mass difference allows researchers to follow the tracer's fate using analytical techniques like mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio, and Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect isotopes with different magnetic properties. wikipedia.orgsymeres.com

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be safely used in a wide array of experiments, including those involving living organisms. symeres.com The core principle of a tracer study is to introduce the labeled compound into a system and then monitor the appearance of the isotopic label in other molecules over time. This allows for the detailed mapping of metabolic pathways, the elucidation of reaction mechanisms, and the quantification of molecular turnover. wikipedia.orgsymeres.com

Principles of Deuterium Isotope Effects in Reaction Dynamics and Biological Systems

When a hydrogen atom (¹H) is replaced by its heavier isotope, deuterium (²H or D), a phenomenon known as the kinetic isotope effect (KIE) can be observed. fiveable.mefiveable.me This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, due to deuterium's greater mass. libretexts.orgwikipedia.org Consequently, more energy is required to break a C-D bond, which can lead to a significant decrease in the rate of chemical reactions where this bond cleavage is the rate-determining step. fiveable.melibretexts.org

This principle is particularly impactful in biological systems. Many metabolic reactions, especially those catalyzed by cytochrome P450 enzymes, involve the breaking of C-H bonds. neulandlabs.com By replacing a hydrogen atom at a site of metabolism with deuterium, the reaction rate can be slowed considerably. neulandlabs.comacs.org This "deuterium switch" can lead to a longer biological half-life for a molecule, as its metabolic breakdown is inhibited. symeres.comneulandlabs.com The magnitude of the KIE is one of the largest among stable isotopes because deuterium's mass is double that of protium (B1232500) (hydrogen-1), making the relative mass change more pronounced than for heavier elements. wikipedia.org

Evolution of Deuterated Analogs as Indispensable Tools in Mechanistic and Analytical Chemistry

Deuterated compounds have evolved from curiosities in mechanistic studies to essential tools in modern analytical chemistry. acs.org Their ability to alter reaction rates makes them invaluable for probing the transition states of chemical reactions and confirming reaction mechanisms. thalesnano.com If a significant KIE is observed upon deuteration, it provides strong evidence that the C-H bond is broken in the rate-limiting step of the reaction. libretexts.org

In analytical chemistry, particularly in quantitative mass spectrometry, deuterated compounds are the gold standard for use as internal standards. thalesnano.comsynergyanalyticallabs.com An ideal internal standard behaves identically to the analyte of interest during sample preparation, extraction, and ionization, but is clearly distinguishable by the detector. Deuterated analogs fit this role perfectly. They co-elute with the non-deuterated analyte in chromatography but are easily resolved by their mass difference in the mass spectrometer, leading to highly accurate and precise quantification. thalesnano.com They are also used in NMR spectroscopy to simplify complex spectra and aid in structure determination. thalesnano.comsimsonpharma.com

Contextual Significance of Naphthalenediol Derivatives in Chemical and Biological Research

Naphthalene (B1677914) and its derivatives are a class of compounds with significant versatility and a wide spectrum of biological activities. mdpi.com The naphthalene scaffold is a common feature in molecules studied for anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. mdpi.comresearchgate.net The biological activity of naphthalene derivatives is often linked to their metabolites, which can interact with various cellular pathways. mdpi.com

Specifically, 2-methyl-1,4-naphthalenediol is the reduced form of menadione (B1676200) (Vitamin K3). pharmaffiliates.com Vitamin K compounds are characterized by a 2-methyl-1,4-naphthoquinone ring structure and are essential for processes such as blood coagulation and bone metabolism through their role as cofactors for the enzyme gamma-glutamyl carboxylase. nih.gov Because of their critical biological roles and potential therapeutic applications, naphthalene-based compounds are subjects of intense research in medicinal chemistry and biology. mdpi.comnih.gov

Rationale for the Specific Deuteration of 2-Methyl-1,4-naphthalenediol for Enhanced Research Utility

The specific deuteration of 2-Methyl-1,4-naphthalenediol to create 2-Methyl-1,4-naphthalenediol-d8 is driven by the need for a precise analytical tool to study its non-deuterated counterpart, a key Vitamin K3 analog. pharmaffiliates.com The primary application of this deuterated standard is as an internal standard for quantitative analysis by mass spectrometry. When researchers need to measure the exact concentration of 2-Methyl-1,4-naphthalenediol in complex biological samples like plasma or tissue, they add a known amount of the d8-labeled version.

Because this compound is chemically almost identical to the natural compound, it experiences the same losses during sample extraction and processing. However, its increased mass allows it to be distinguished and measured separately by the mass spectrometer. This allows for a highly accurate calculation of the concentration of the unlabeled analyte. Furthermore, this labeled compound can be used in metabolic studies to trace the fate of Vitamin K3 analogs within an organism, helping to understand their absorption, distribution, metabolism, and excretion without the use of radioactive labels.

Compound Data

Chemical Identity and Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1142409-65-1 pharmaffiliates.comscbt.com |

| Molecular Formula | C₁₁H₂D₈O₂ pharmaffiliates.comscbt.com |

| Molecular Weight | 182.25 g/mol pharmaffiliates.comscbt.com |

| Parent Compound | Menadiol (reduced Vitamin K3) |

| Primary Application | Isotopic internal standard for mass spectrometry, metabolic research synergyanalyticallabs.compharmaffiliates.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTLZYDQJHKRMQ-JGUCLWPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O)C([2H])([2H])[2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterium Incorporation into 2 Methyl 1,4 Naphthalenediol

Strategies for Regioselective Deuteration

Achieving the specific labeling pattern of 2-Methyl-1,4-naphthalenediol-d8, which is 2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-diol, necessitates highly regioselective deuteration methods. Two primary approaches are considered: direct catalytic hydrogen-deuterium (H/D) exchange and multi-step synthetic routes utilizing deuterated reagents.

Direct Catalytic Hydrogen-Deuterium Exchange Approaches

Direct H/D exchange represents an atom-economical method for deuterium (B1214612) incorporation, often at a late stage in a synthetic sequence. researchgate.net This approach typically involves a catalyst that facilitates the exchange of hydrogen atoms on a substrate with deuterium from a deuterium source, most commonly deuterium oxide (D₂O) or deuterium gas (D₂). Various transition metal catalysts, including those based on iron, platinum, rhodium, and manganese, have been shown to be effective for the deuteration of aromatic systems. researchgate.netacs.orgyoutube.com

For a substrate like 2-methylnaphthalene (B46627), the precursor to the target molecule, achieving the desired d8 labeling pattern through direct exchange would be challenging due to the difficulty in controlling regioselectivity. The aromatic protons on the naphthalene (B1677914) ring and the protons on the methyl group exhibit different reactivities towards catalytic H/D exchange. For instance, studies on the deuteration of phosphines with ruthenium and rhodium nanoparticles have shown that the position of deuterium incorporation is highly dependent on the substrate structure and the metal used. nih.gov While some catalysts might preferentially deuterate the aromatic ring, others could also affect the methyl group. Achieving exhaustive deuteration of the C5, C6, C7, and C8 positions while simultaneously fully deuterating the methyl group and leaving the C3 proton intact would likely result in a mixture of isotopologues, complicating purification and reducing the yield of the desired this compound.

Multi-step Synthetic Routes Employing Deuterated Reagents and Solvents

Multi-step synthesis offers a more controlled, albeit often longer, path to specifically labeled compounds. This strategy relies on the use of deuterated building blocks and reagents to introduce deuterium at defined positions.

A common method for introducing a deuterated methyl group is through the use of deuterated methylating agents, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6. For the synthesis of this compound, a precursor like a 1,4-dihydroxynaphthalene (B165239) derivative could be methylated using such a reagent.

Another powerful technique is the quenching of organometallic intermediates with a deuterium source. For instance, a Grignard or organolithium reagent prepared from a halogenated naphthalene derivative can be quenched with D₂O to introduce a deuterium atom at a specific position. armar-europa.de To achieve the d8 labeling, a multi-step sequence involving several halogenation and deuteration steps would be necessary.

The use of deuterated solvents is crucial in these multi-step syntheses, not only as reagents but also to prevent unwanted H/D back-exchange, which can compromise the isotopic purity of the final product. vulcanchem.com For example, performing reactions in deuterated methanol (B129727) (MeOD) can facilitate isotopic exchange with certain reagents, a phenomenon that can be either exploited for deuteration or must be carefully controlled to prevent loss of isotopic enrichment. vulcanchem.com

Precursor Chemistry for this compound Synthesis

The synthesis of this compound fundamentally relies on the availability of appropriately deuterated precursors. The two most logical precursors are deuterated 2-methylnaphthalene or deuterated 2-methyl-1,4-naphthoquinone.

Derivatization from Deuterated Naphthalene and its Methylated Analogs

A plausible synthetic route starts with commercially available naphthalene-d8 (B43038). lgcstandards.com This fully deuterated aromatic hydrocarbon provides the core structure with the required deuterium atoms on the benzene (B151609) ring. The subsequent challenge lies in the regioselective introduction of a deuterated methyl group at the C2 position.

One potential pathway is the Friedel-Crafts acylation of naphthalene-d8 with a deuterated acetyl chloride (CD₃COCl) to yield an acetylated naphthalene-d8 derivative. Subsequent reduction of the ketone and the aromatic rings, followed by re-aromatization, could lead to 2-methyl-d3-naphthalene-d7. However, controlling the regioselectivity of the initial acylation to favor the 2-position over the 1-position is a known challenge in naphthalene chemistry.

Alternatively, starting with 2-methylnaphthalene, a direct H/D exchange could be optimized to produce 2-methyl-d3-naphthalene-d7. This would then be followed by oxidation to the naphthoquinone and subsequent reduction to the naphthalenediol.

Reduction Pathways from Deuterated 2-Methyl-1,4-naphthoquinone Precursors

The most direct route to this compound involves the reduction of its corresponding oxidized form, 2-Methyl-1,4-naphthoquinone-d8. This precursor, with the IUPAC name 2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-dione, is available from specialized chemical suppliers. google.comgoogle.com The synthesis of this deuterated quinone likely begins with a deuterated 2-methylnaphthalene, which is then oxidized. Common methods for the oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone include using oxidants like chromic acid, manganese dioxide, or hydrogen peroxide in the presence of a catalyst. nih.govnih.gov

Once the deuterated naphthoquinone is obtained, its reduction to the corresponding hydroquinone (B1673460) (naphthalenediol) is a well-established transformation. This can be achieved through various methods, including:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (or in this case, potentially deuterium gas to ensure no H/D scrambling at the hydroxyl groups, although these are readily exchangeable).

Chemical Reduction: Employing reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄). rsc.org For the deuterated analog, using sodium borodeuteride (NaBD₄) would be a suitable choice to avoid any potential introduction of protium (B1232500).

Electrochemical Reduction: This method offers a clean and controlled way to reduce the naphthoquinone to the naphthalenediol.

The choice of reduction method would be guided by factors such as yield, purity, and the desire to maintain high isotopic enrichment.

Optimization of Deuterium Enrichment and Isotopic Purity in Synthetic Protocols

Ensuring high deuterium enrichment and isotopic purity is paramount in the synthesis of labeled compounds. The presence of incompletely deuterated species can complicate the interpretation of experimental results.

Several key factors must be considered to optimize the isotopic purity of this compound:

Purity of Deuterated Reagents: The isotopic enrichment of the starting materials, such as D₂O, CD₃I, or naphthalene-d8, directly impacts the purity of the final product. Using reagents with the highest available deuterium content is essential.

Minimizing H/D Exchange: Unwanted H/D exchange with protic solvents or atmospheric moisture can lower the isotopic purity. Performing reactions under an inert atmosphere and using dried, deuterated solvents where appropriate can mitigate this issue.

Reaction Conditions: The choice of reaction conditions, including temperature and catalysts, can influence the extent of deuteration and potential side reactions. For catalytic H/D exchange methods, optimization of the catalyst, solvent, temperature, and reaction time is crucial for achieving the desired level of deuteration without compromising the integrity of the molecule.

Analytical Techniques for Purity Assessment: The isotopic purity of the final compound and its precursors must be rigorously verified. High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of isotopologues by precisely measuring their mass-to-charge ratios. Nuclear Magnetic Resonance (NMR) spectroscopy is also indispensable. ¹H NMR can be used to quantify the amount of residual protons at the deuterated positions, while ²H NMR can confirm the positions of deuterium incorporation.

| Reduction of Deuterated Precursor | Reduction of 2-Methyl-1,4-naphthoquinone-d8 to the final product. | Direct and efficient final step. | Relies on the availability of the deuterated precursor. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methyl-1,4-naphthoquinone |

| 2-Methylnaphthalene |

| Naphthalene |

| 2-Methyl-1,4-naphthalenediol |

| Menadione (B1676200) (Vitamin K3) |

| Deuterium oxide (D₂O) |

| Deuterium gas (D₂) |

| Iodomethane-d3 (CD₃I) |

| Dimethyl sulfate-d6 |

| 1,4-Dihydroxynaphthalene |

| Naphthalene-d8 |

| Acetyl chloride-d3 (CD₃COCl) |

| Sodium dithionite (Na₂S₂O₄) |

| Sodium borohydride (NaBH₄) |

| Sodium borodeuteride (NaBD₄) |

Isolation and Purification Techniques for Deuterated Naphthalenediol Compounds

The isolation and purification of this compound from the reaction mixture are critical to obtaining a high-purity product. The primary challenge lies in separating the deuterated compound from any remaining non-deuterated (protio) or partially deuterated analogues, as well as from other reaction byproducts. Chromatographic techniques are particularly well-suited for this purpose due to their high resolving power.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation of isotopologues. nih.govproquest.com The separation is based on the "chromatographic deuterium effect" (CDE), where the subtle differences in the physicochemical properties between C-H and C-D bonds lead to different retention times. acs.org

Reversed-Phase HPLC: In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their protio counterparts. proquest.comtandfonline.com This is attributed to the fact that the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase (e.g., C18). tandfonline.com A variety of columns, including octadecyl, biphenyl, and pentafluorophenyl (PFP) phases, can be employed, with the choice depending on the specific separation requirements. acs.org The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) or methanol and water. proquest.com

Gas Chromatography (GC): GC can also be used for the separation of deuterated and non-deuterated compounds. nih.govresearchgate.net The choice of the stationary phase is crucial. Nonpolar stationary phases often result in the earlier elution of the heavier isotopic compounds (an inverse isotope effect), while polar stationary phases can lead to the opposite (a normal isotope effect). nih.gov The position of the deuterium atoms within the molecule can also influence the retention behavior. nih.gov

The table below outlines the key aspects of chromatographic purification for deuterated naphthalenediols:

| Technique | Stationary Phase Examples | Typical Mobile Phase/Carrier Gas | Principle of Separation | Elution Order |

| Reversed-Phase HPLC | C18 (Octadecyl), PFP | Acetonitrile/Water, Methanol/Water | Chromatographic Deuterium Effect (CDE) | Deuterated compound typically elutes before the protio analog. proquest.comtandfonline.com |

| Gas Chromatography | Polydimethylsiloxane, Wax phases, Ionic Liquids | Helium, Hydrogen | Isotope Effect | Dependent on stationary phase polarity; can be inverse or normal. nih.gov |

Recrystallization

Following chromatographic purification, recrystallization can be employed as a final step to obtain highly pure crystalline this compound. The choice of solvent is critical and would be determined empirically to find a system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

Advanced Analytical Characterization and Quantification of 2 Methyl 1,4 Naphthalenediol D8

Spectroscopic Methodologies for Isotopic Verification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and isotopic integrity of 2-Methyl-1,4-naphthalenediol-d8. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopies provides a complete picture of the molecule's structure and the success of the deuteration process.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, offering detailed information about the atomic connectivity and isotopic composition.

Deuterium (B1214612) (²H) NMR directly probes the deuterium nuclei within a molecule, making it the definitive method for confirming the locations of isotopic labels. For this compound, the deuterium labeling pattern includes the methyl group and specific positions on the aromatic rings. lgcstandards.com The ²H NMR spectrum would be expected to show distinct resonance signals corresponding to the chemically non-equivalent deuterium atoms.

The primary signals would arise from:

Aromatic Deuterons: Deuterons attached to the naphthalene (B1677914) ring system.

Methyl Deuterons: The three deuterons of the CD₃ group.

The chemical shifts of these signals confirm that deuteration has occurred at the intended positions. Furthermore, the integrated area of each signal is proportional to the number of deuterium atoms it represents, allowing for the verification of isotopic abundance at each labeled site.

While ¹³C NMR provides a map of the carbon skeleton, it also offers secondary confirmation of deuteration. libretexts.org The key observations in a ¹³C NMR spectrum of this compound are isotopic shifts and C-D coupling patterns.

Isotopic Shift: A carbon atom bonded to a deuterium will resonate at a slightly different chemical shift (typically upfield) compared to the same carbon bonded to a proton.

C-D Coupling: Since deuterium has a spin quantum number of 1, it splits the signal of a directly attached carbon into a 1:1:1 triplet. washington.edu This pattern is a clear indicator of a C-D bond. The magnitude of the one-bond carbon-deuterium coupling constant (¹J_CD) is also characteristic.

The table below outlines the expected ¹³C NMR characteristics for the deuterated compound, contrasting them with a typical non-deuterated analog.

| Carbon Position | Expected Chemical Shift Range (ppm) for Unlabeled Analog | Expected Appearance in d8-Analog Spectrum | Rationale |

|---|---|---|---|

| C-O (Hydroxyl) | 145-155 | Singlet (or narrow multiplet) | Quaternary carbons bearing the hydroxyl groups. |

| Aromatic C-D | 110-130 | 1:1:1 Triplet, slightly upfield shifted | Carbon is directly bonded to a deuterium atom. washington.edu |

| Aromatic C-H (Residual) | 110-130 | Singlet (in decoupled spectrum) | Indicates incomplete deuteration at this position. |

| Quaternary Aromatic | 125-140 | Singlet (weak) | Unaffected by C-D coupling but may show minor isotopic shift from adjacent deuterons. |

| -CD₃ | 15-25 | 1:1:1 Triplet (or more complex multiplet) | Carbon of the deuterated methyl group. |

Proton (¹H) NMR spectroscopy is crucial for assessing the isotopic purity of this compound. In a perfectly deuterated sample, the ¹H NMR spectrum would be silent except for signals from any non-deuterated impurities. In practice, small residual signals from the labeled positions are often observed, allowing for the calculation of isotopic enrichment. pressbooks.pub

The analysis focuses on:

Quantifying Residual Protons: The integration of signals corresponding to the aromatic and methyl positions where deuterium should be present provides a direct measure of the percentage of incomplete deuteration.

Identifying Protonated Impurities: The spectrum can reveal the presence and identity of any organic impurities that were not removed during synthesis and purification. pitt.eduepfl.ch

Hydroxyl Protons: The signals for the two -OH protons will be present, although their chemical shift can be variable and they may exchange with trace water in the NMR solvent.

| Proton Type | Expected Chemical Shift Range (ppm) | Significance in d8-Analog Spectrum |

|---|---|---|

| Residual Aromatic-H | 6.5-8.0 | Indicates incomplete deuteration on the naphthalene ring; integration quantifies isotopic purity. |

| Residual Methyl-H (-CH₃, -CHD₂, -CH₂D) | 2.0-2.5 | Indicates incomplete deuteration of the methyl group. |

| Hydroxyl (-OH) | 4.0-7.0 (variable) | Expected signal; confirms the diol functionality. |

| Solvent/Water Impurities | Variable (e.g., ~7.26 for CDCl₃, ~2.50 for DMSO-d₆) | Used as a reference and to assess sample dryness. washington.edu |

Vibrational spectroscopy, including both IR and Raman techniques, provides confirmation of deuteration through the observation of isotopic shifts in vibrational frequencies. google.comresearchgate.net The substitution of a lighter hydrogen atom with a heavier deuterium atom results in a predictable decrease in the frequency of stretching and bending modes involving that atom. This phenomenon, known as the kinetic isotope effect, is particularly evident for C-D, and O-D bonds.

Key vibrational modes that shift upon deuteration include:

C-D Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the 2850-3100 cm⁻¹ region. The corresponding C-D stretching vibrations are found at significantly lower frequencies, generally in the 2100-2300 cm⁻¹ range.

O-D Stretching: The broad O-H stretching band for the hydroxyl groups, normally seen around 3200-3600 cm⁻¹, will shift to the 2400-2700 cm⁻¹ region if the hydroxyl protons are exchanged for deuterons (in D₂O, for example).

| Vibrational Mode | Typical Frequency Range (H-form) (cm⁻¹) | Expected Frequency Range (D-form) (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 2200-2300 |

| Aliphatic C-H Stretch (Methyl) | 2870-2960 | 2100-2250 |

| O-H Stretch (Hydroxyl) | 3200-3600 | 2400-2700 (if exchanged) |

The presence of bands in the C-D stretching region and the corresponding reduction or absence of intensity in the C-H region provide strong evidence for successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)-Based Approaches for Quantification and Isotopic Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular weight of this compound and is the preferred method for its use in quantitative analysis. dtu.dk The mass spectrum will show a molecular ion ([M]⁺) or pseudo-molecular ion ([M+H]⁺ or [M-H]⁻) that is 8 mass units higher than its non-deuterated counterpart, confirming the incorporation of eight deuterium atoms.

This distinct mass difference makes this compound an ideal internal standard for isotope dilution mass spectrometry (IDMS). This quantitative technique is used to accurately measure the concentration of endogenous (unlabeled) 2-Methyl-1,4-naphthalenediol in complex biological or environmental samples. nih.govresearchgate.net

The IDMS workflow involves:

Adding a known amount of the d8-labeled internal standard to the sample.

Processing the sample (e.g., extraction, purification).

Analyzing the sample by a separation technique coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net

Monitoring the specific mass-to-charge (m/z) transitions for both the unlabeled analyte and the d8-labeled standard.

Calculating the concentration of the unlabeled analyte based on the response ratio of the analyte to the internal standard.

Because the internal standard is chemically identical to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression, correcting for variations in sample preparation and analysis and leading to highly accurate and precise quantification. uzh.ch

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Typical MS Ion Monitored (Negative ESI) |

|---|---|---|---|

| 2-Methyl-1,4-naphthalenediol (Analyte) | C₁₁H₁₀O₂ | 174.0681 | m/z 173.0608 [M-H]⁻ |

| This compound (Internal Standard) | C₁₁H₂D₈O₂ | 182.1183 | m/z 181.1111 [M-H]⁻ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Purity Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and characterization of this compound. By providing a high degree of mass accuracy, HRMS allows for the precise determination of the elemental composition of the molecule, confirming its molecular formula. This is critical in distinguishing it from other compounds with similar nominal masses.

Furthermore, HRMS is instrumental in assessing the isotopic purity of this compound. The technique can resolve and quantify the distribution of isotopologues, ensuring a high percentage of deuterium incorporation and minimal presence of the unlabeled compound or other isotopic variants. For instance, a high isotopic purity of 98 atom % D or greater is often required for its use as an internal standard. sigmaaldrich.comscientificlabs.co.uk

Isotope Dilution Mass Spectrometry (IDMS) as a Reference Measurement Procedure

Isotope Dilution Mass Spectrometry (IDMS) stands as a gold-standard, higher-order reference measurement procedure for the accurate quantification of analytes. nist.govcdisc.org In the context of vitamin K analysis, including its analogs, IDMS methods utilizing deuterated internal standards like this compound offer exceptional accuracy and precision. nih.gov The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte of interest (e.g., menadiol).

The near-identical chemical and physical properties of the labeled and unlabeled compounds ensure they behave similarly during sample preparation, extraction, and chromatographic separation, thus compensating for any analyte loss during these steps. clearsynth.com By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy. This approach effectively mitigates matrix effects, which are common in complex biological samples. clearsynth.com The use of deuterated standards in IDMS is a well-established practice for the quantification of various compounds, including vitamins and their metabolites. nist.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Deuterium Localization

Tandem mass spectrometry (MS/MS) is a powerful technique that provides structural information about a molecule by analyzing its fragment ions. In the analysis of this compound, MS/MS is employed to confirm the identity of the compound and to localize the positions of the deuterium atoms within the molecule. This is achieved by subjecting the precursor ion of this compound to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions.

The resulting fragmentation pattern serves as a unique fingerprint for the compound. While CID can sometimes lead to the "scrambling" or randomization of deuterium atoms, other soft fragmentation techniques like electron capture dissociation (ETD) and electron transfer dissociation (ETD) can minimize this effect, allowing for more precise localization of the deuterium labels. acs.orgnih.gov This detailed structural information is crucial for validating the synthesis of the labeled compound and for understanding its behavior in analytical systems.

Chromatographic Separation Techniques for Purity Assessment and Isomeric Resolution

Chromatographic techniques are essential for separating this compound from impurities and potential isomers prior to its detection by mass spectrometry. The choice of chromatographic method depends on the specific analytical requirements and the nature of the sample matrix.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of vitamin K compounds and their analogs in various matrices. nih.govnih.gov Reversed-phase HPLC, often using C18 columns, is a common approach for separating these relatively nonpolar compounds. nih.govresearchgate.netphenomenex.com The separation is typically achieved using a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water. nih.govnih.gov

The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of this compound and related analytes at very low concentrations, often in the picogram per milliliter range. peerj.comnih.gov The use of a deuterated internal standard like this compound in LC-MS/MS methods significantly improves the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. buffalostate.edulcms.cz

Table 1: LC-MS/MS Parameters for Naphthalene Metabolite Analysis

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (V) |

| Naphthalene Mercapturate | 306.1 | 177.1, 129.1 | 15 |

| Naphthalene-d8 (B43038) Mercapturate (IS) | 314.1 | 185.1, 137.1 | 15 |

| 1-Naphthol Glucuronide | 319.1 | 143.1, 115.1 | 20 |

| 1-Naphthol-d7 Glucuronide (IS) | 326.1 | 150.1, 122.1 | 20 |

| 1-Naphthol Sulfate | 223.0 | 143.1, 115.1 | 25 |

| 1-Naphthol-d7 Sulfate (IS) | 230.0 | 150.1, 122.1 | 25 |

| Data derived from a study on urinary naphthalene metabolites, demonstrating typical LC-MS/MS parameters. nih.govresearchgate.net |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While less common than LC-MS for vitamin K analysis due to the low volatility of these compounds, GC-MS can be used after appropriate derivatization to increase volatility. nih.gov For instance, menadione (B1676200), a related compound, has been analyzed using GC-FID (Flame Ionization Detection). brieflands.com

In the context of this compound, GC-MS could be employed for purity assessment, particularly for identifying any volatile impurities. Similar to LC-MS, the use of a deuterated internal standard in GC-MS can improve quantitative accuracy. nih.gov

Table 2: Example GC-FID Operating Conditions for Menadione Analysis

| Parameter | Condition |

| Column | HP-5 capillary column |

| Carrier Gas | Nitrogen |

| Column Flow Rate | 2 mL/min (initial) |

| Injector Temperature | 300 °C |

| Detector Temperature | 300 °C |

| Oven Temperature Program | Initial 150°C (1 min), ramp to 260°C at 30°C/min, then to 300°C at 50°C/min (hold 3 min) |

| These conditions for a related compound illustrate a potential GC-based approach. brieflands.com |

Quantitative Analytical Method Development Using this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the determination of menadione (vitamin K3) and its reduced form, menadiol. scientificlabs.co.uknih.gov The development of such methods involves several key steps to ensure reliability and accuracy.

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust quantitative analysis in mass spectrometry. clearsynth.combuffalostate.edu It allows for the correction of variability arising from sample matrix effects, extraction efficiency, and instrument response fluctuations. clearsynth.com The method is validated by assessing parameters such as linearity, accuracy, precision (both intra- and inter-day), limit of detection (LOD), and limit of quantification (LOQ). buffalostate.edunih.gov For example, a developed LC-MS/MS method for menadione using a deuterated standard reported a low limit of quantification of 0.03 ng/mL. nih.gov

The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the assay. nih.gov The development of these methods is crucial for pharmacokinetic studies and for determining the concentration of vitamin K analogs in various biological matrices. nih.gov

Mechanistic and Pathway Elucidation Studies Utilizing 2 Methyl 1,4 Naphthalenediol D8 As a Stable Isotope Tracer

Investigation of Biochemical Transformation Pathways and Intermediates

The core structure of 2-Methyl-1,4-naphthalenediol-d8, the naphthalenediol scaffold, is found in various natural products and is a key intermediate in certain metabolic pathways. The deuterium (B1214612) labeling provides a clear and unambiguous signal for tracking the journey of this molecule through complex biological systems.

Elucidation of Metabolic Fates of Naphthalenediol Scaffolds Using Isotopic Tracing

Stable isotope tracing is a critical technique for understanding how bioactive compounds are metabolized. nih.gov By introducing this compound into a biological system, such as cell cultures or in vivo models, researchers can follow the incorporation and transformation of the deuterated scaffold into various downstream metabolites. nih.govnih.gov This approach helps to identify the different metabolic routes a compound can take, whether it is broken down, incorporated into other molecules, or excreted. The use of isotopically enriched precursors allows for the detailed analysis of specific metabolic pathway activities by monitoring the labeling patterns of downstream products. nih.gov

For instance, studies on related naphthalenediol compounds have shown that they can undergo various transformations, including oxidation, reduction, and conjugation. researchgate.netbeilstein-journals.org The use of a deuterated tracer like this compound would enable precise quantification of the flux through these different pathways. This is particularly valuable in understanding the metabolism of xenobiotics and drugs containing the naphthalenediol moiety.

Identification of Enzyme-Catalyzed Reaction Mechanisms

Isotopic labeling is a cornerstone in the study of enzyme mechanisms. mdpi.comnih.gov this compound can be used as a substrate to investigate the mechanisms of enzymes that act on naphthalenediol scaffolds, such as oxidoreductases. By analyzing the isotopic composition of the products, researchers can infer the nature of the chemical transformations occurring at the enzyme's active site. For example, the retention or loss of deuterium atoms at specific positions can provide evidence for specific reaction steps, such as hydride transfer or proton abstraction. researchgate.net

Tracing Carbon and Hydrogen Flux in Metabolic Networks

Beyond just identifying pathways, stable isotope tracers like this compound can be used to quantify the flow of atoms through metabolic networks. nih.govresearchgate.net This technique, known as metabolic flux analysis, provides a quantitative understanding of cellular metabolism. By measuring the rate of incorporation of the deuterium label from this compound into various metabolites, researchers can determine the relative activities of different metabolic pathways. This information is crucial for understanding how cells respond to different conditions and for identifying potential targets for metabolic engineering. researchgate.net

Determination of Kinetic Isotope Effects (KIE) for Rate-Limiting Step Analysis

The replacement of hydrogen with its heavier isotope, deuterium, can affect the rate of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-limiting step. wikipedia.orgcore.ac.uk

Assessment of Carbon-Hydrogen Bond Cleavage in Oxidative Processes

Many enzymatic reactions involve the breaking of carbon-hydrogen (C-H) bonds. If the cleavage of a C-H bond is the slowest step in a reaction, replacing hydrogen with deuterium will significantly slow down the reaction, resulting in a primary kinetic isotope effect. nih.gov By comparing the rate of oxidation of 2-Methyl-1,4-naphthalenediol with its deuterated counterpart, this compound, researchers can determine if C-H bond cleavage is the rate-limiting step in the oxidative process. This has been a valuable technique in studying the mechanisms of various oxidases and dehydrogenases. nih.gov

Quantitative Measurement of Deuterium Kinetic Isotope Effects (DKIE) in Enzymatic and Chemical Reactions

The magnitude of the deuterium kinetic isotope effect (DKIE) provides detailed information about the transition state of a reaction. mdpi.comillinois.edu A large DKIE value suggests a transition state where the C-H bond is significantly broken. Conversely, a small or absent DKIE indicates that C-H bond cleavage is not a major contributor to the rate-limiting step. By precisely measuring the DKIE for reactions involving this compound, scientists can gain a deeper understanding of the chemical and enzymatic transformations of naphthalenediol compounds. lgcstandards.comcaltech.edu These measurements are often made using techniques like mass spectrometry or NMR spectroscopy to accurately determine the ratio of deuterated to non-deuterated products. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Analyte Name | This compound |

| Synonyms | 1,4-Dihydroxy-2-methylnaphthalene-d8, 2-Methyl-1,4-dihydroxynaphthalene-d8 |

| Molecular Formula | C₁₁H₂D₈O₂ |

| CAS Number | 1142409-65-1 |

| Unlabelled CAS Number | 481-85-6 |

| Isotope Type | Deuterium |

| Chemical Structure (SMILES) | [2H]c1c([2H])c([2H])c2c(O)c(c([2H])c(O)c2c1[2H])C([2H])([2H])[2H] |

Data sourced from LGC Standards. lgcstandards.com

Probing Molecular Interactions and Conformational Dynamics with Deuterium Labeling

The replacement of hydrogen with deuterium in a ligand molecule provides a subtle yet powerful probe for investigating the intricacies of protein-ligand interactions and the resulting conformational changes in the protein. This compound, in conjunction with techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), offers a high-resolution view of these dynamic processes. nih.govnih.govyoutube.com

HDX-MS measures the rate at which amide hydrogens on the protein's backbone exchange with deuterium atoms from a deuterated solvent. youtube.comyoutube.com This exchange rate is highly sensitive to the local environment of the amide proton; regions that are solvent-exposed or part of flexible loops will exchange rapidly, while those buried within the protein core or involved in stable hydrogen bonds (like in α-helices and β-sheets) will exchange much more slowly. nih.govyoutube.com

When a ligand such as this compound binds to a protein, it can alter the protein's conformation and dynamics. researchgate.netcore.ac.uk These changes are reflected in the pattern of deuterium uptake:

Binding Site Identification: The region of the protein that directly interacts with the ligand will be shielded from the solvent, leading to a significant decrease in the rate of deuterium exchange in that specific area.

Allosteric Effects and Conformational Changes: Ligand binding can induce conformational changes in regions of the protein distant from the actual binding site. bohrium.com These allosteric effects can manifest as either a decrease or an increase in deuterium exchange, providing insights into the long-range structural consequences of the interaction. nih.gov

The non-deuterated form of the compound, menadione (B1676200) (2-methyl-1,4-naphthoquinone), is known to interact with a variety of proteins. For instance, it binds to the hydrophobic cavity of mouse major urinary proteins (MUPs) and can displace natural ligands. liverpool.ac.ukresearchgate.net It also shows binding affinity for a mouse myeloma protein and can affect the binding properties of the IP3-receptor by reacting with essential sulfhydryl groups, which suggests an induced conformational change. bohrium.comnih.govnih.gov By using this compound in HDX-MS experiments with such proteins, researchers can precisely map the binding interfaces and characterize the nature of the induced dynamic changes throughout the protein structure.

The workflow for such an experiment would involve comparing the deuterium uptake of the target protein in its unbound state versus its state when complexed with this compound. The protein is incubated in a D₂O buffer for various time points, after which the exchange reaction is quenched, the protein is digested, and the resulting peptides are analyzed by mass spectrometry to determine their deuterium content. youtube.com

Interactive Table: Hypothetical HDX-MS Data for a Target Protein Binding to this compound

This table illustrates the expected changes in deuterium uptake for different regions of a hypothetical protein upon binding to this compound.

| Peptide Sequence | Protein Region | Change in Deuterium Uptake (%) | Interpretation |

| LVGFTYAGK | Residues 25-33 | -45% | Direct binding site interaction (protection from solvent) |

| IHEMWQPN | Residues 78-85 | -50% | Direct binding site interaction (protection from solvent) |

| TSFVEDAL | Residues 112-119 | No significant change | Region unaffected by ligand binding |

| YPGFTRL | Residues 150-156 | +25% | Allosteric change (increased flexibility/solvent exposure) |

| WCVATKMN | Residues 201-208 | -15% | Allosteric change (stabilization of conformation) |

Applications in Investigating Biosynthetic Pathways of Naphthalene-Derived Natural Products

Stable isotope labeling is a cornerstone technique for elucidating the biosynthetic pathways of natural products. dtu.dk this compound is an ideal tracer for investigating the formation of compounds that feature a naphthalene (B1677914) or naphthoquinone core. By introducing this labeled precursor into a biological system, such as a plant or microorganism, researchers can track the incorporation of the deuterium atoms into downstream metabolites using mass spectrometry.

A prominent example is the biosynthesis of vitamins K. Menadione (the oxidized form of 2-methyl-1,4-naphthalenediol) is the direct synthetic precursor to various forms of vitamin K, such as phylloquinone (vitamin K1) and the menaquinones (vitamin K2). beilstein-journals.orgnih.goviarc.fr In these pathways, a polyprenyl side chain is attached to the 3-position of the menadione ring. By feeding an organism with this compound, one can verify this pathway and study its regulation by observing the mass shift in the resulting vitamin K molecules corresponding to the incorporated deuterium atoms.

Furthermore, this methodology has been critical in understanding bacterial pathogenesis. In Staphylococcus aureus, the menadione biosynthetic pathway is essential for the production of its polysaccharide capsule, a major virulence factor that protects the bacterium from the host immune system. nih.govmicrobiologyresearch.orgnih.gov Studies have shown that mutations in genes like menD, which is critical for menadione biosynthesis, lead to an inability to produce the capsule. researchgate.net Using this compound in feeding studies with S. aureus mutants can help to precisely define the steps at which menadione or its derivatives are involved in the complex process of capsule assembly.

The general approach involves:

Administration: Introducing this compound to the culture medium of the microorganism or plant under investigation.

Incubation: Allowing the organism to grow and metabolize the labeled precursor.

Extraction and Analysis: Extracting the metabolites and analyzing them via Liquid Chromatography-Mass Spectrometry (LC-MS).

Detection: Identifying the natural products that exhibit an increase in mass corresponding to the incorporation of the d8-labeled naphthalenediol moiety.

This technique not only confirms precursor-product relationships but can also help identify previously unknown intermediates in a pathway. The kinetic isotope effect, where the heavier C-D bond can slow down reaction rates compared to a C-H bond, can also be exploited to identify rate-limiting steps in the biosynthetic sequence. nih.govnih.gov

Interactive Table: Theoretical Label Incorporation from this compound

This table shows the expected mass shifts in key metabolites following the administration of this compound, assuming the entire d8-naphthalene core is incorporated.

| Precursor | Metabolite | Unlabeled Monoisotopic Mass (Da) | Expected Labeled Monoisotopic Mass (Da) | Pathway |

| This compound | Menadione | 172.05 | 180.10 | Oxidation |

| This compound | Menaquinone-4 (Vitamin K2) | 444.33 | 452.38 | Menaquinone Biosynthesis |

| This compound | Phylloquinone (Vitamin K1) | 450.38 | 458.43 | Phylloquinone Biosynthesis |

| This compound | S. aureus Capsule Component (Hypothetical) | Variable | Variable + 8.05 | Capsule Biosynthesis |

Role of 2 Methyl 1,4 Naphthalenediol D8 in Advanced Bioanalytical Research and Method Validation

Application as a Stable Isotope Internal Standard in Quantitative Bioanalysis

The primary and most significant role of 2-Methyl-1,4-naphthalenediol-d8 is as a stable isotope internal standard in quantitative bioanalysis. lcms.czlgcstandards.com An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to every sample, calibrator, and quality control sample before processing. aptochem.com The use of a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard in quantitative mass spectrometry. aptochem.comnebiolab.com This is because its behavior during sample extraction, chromatographic separation, and ionization is nearly identical to its non-labeled counterpart, while its mass difference allows it to be distinguished by the mass spectrometer. chromforum.org

Enhancement of Accuracy and Precision in Mass Spectrometry-Based Assays

The fundamental principle of using an internal standard is that it corrects for the variability inherent in the analytical process. nebiolab.com Any loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the co-added this compound. lcms.cz Similarly, fluctuations in injection volume or instrument response are compensated for. aptochem.com

Quantification is based on the ratio of the mass spectrometer signal response of the analyte to the signal response of the internal standard, rather than the absolute response of the analyte alone. nebiolab.com Since the concentration of the internal standard is constant, any variation affecting both compounds is nullified in the ratio calculation. This dramatically improves the accuracy (closeness to the true value) and precision (reproducibility) of the measurement. lcms.czchromforum.org Deuterated standards are ideal because they typically co-elute with the analyte, providing the most effective correction. chromforum.org

| Property | Analyte (2-Methyl-1,4-naphthalenediol) | Internal Standard (this compound) | Rationale for Improved Accuracy |

| Chemical Structure | C₁₁H₁₀O₂ | C₁₁H₂D₈O₂ | Nearly identical chemical and physical properties ensure similar behavior during sample processing and analysis. chromforum.org |

| Molecular Weight | 174.19 g/mol | 182.25 g/mol pharmaffiliates.com | The mass difference allows the mass spectrometer to detect and quantify both compounds independently in the same run. |

| Quantification | Based on Analyte/IS Ratio | Fixed Concentration | The ratio corrects for variations in sample volume, extraction efficiency, and instrument response, leading to more reliable results. nebiolab.com |

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Samples

One of the most significant challenges in LC-MS/MS analysis of biological samples like plasma, urine, or tissue homogenates is the "matrix effect". lcms.czmyadlm.org This phenomenon, caused by co-eluting endogenous components from the sample matrix, can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). nih.gov Matrix effects are a major source of inaccuracy and imprecision if not properly addressed. myadlm.org

Using a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. lcms.cz Because the deuterated standard is chemically almost identical to the analyte, it co-elutes from the liquid chromatography column and experiences the exact same degree of ion suppression or enhancement at that specific retention time. chromforum.org As the final quantification is based on the ratio of the analyte to the internal standard, the suppressive or enhancing effect is applied to both the numerator and the denominator, effectively canceling it out. nebiolab.com This ensures that the calculated concentration of the analyte remains accurate despite the complex and variable nature of the biological matrix. lcms.cz

Development and Validation of Analytical Methods for Naphthalenediol Metabolites

This compound is instrumental in the development and validation of new, robust analytical methods for its unlabeled analogue and other related naphthalenediol metabolites. aptochem.comnebiolab.com These metabolites are significant in various fields, including the study of vitamin K metabolism (2-methyl-1,4-naphthalenediol is a reduced form of menadione (B1676200), or vitamin K3) and in toxicology, for monitoring exposure to compounds like naphthalene (B1677914). nih.govsouthern.eduepa.gov

Method validation is a critical process required by regulatory guidelines (e.g., FDA, ICH) to ensure that an analytical method is suitable for its intended purpose. semanticscholar.org this compound is used throughout this process to establish key performance characteristics: nih.gov

Linearity and Range: Calibration curves are constructed by analyzing samples containing a fixed amount of the d8-internal standard and varying, known concentrations of the target analyte. The linear relationship between the analyte/IS ratio and concentration defines the quantifiable range of the assay. nih.gov

Accuracy and Precision: Quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) and analyzed in replicate runs. The use of the internal standard allows for an accurate assessment of how close the measured concentrations are to the nominal values (accuracy) and the degree of scatter between measurements (precision). nih.govresearchgate.net

Limit of Quantitation (LOQ): The internal standard helps to reliably determine the lowest concentration of the analyte that can be quantitatively measured with acceptable accuracy and precision. researchgate.net

Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is confirmed. semanticscholar.org

The table below shows typical validation parameters established for an LC-MS/MS method utilizing an internal standard, demonstrating the method's reliability.

| Validation Parameter | Acceptance Criteria | Typical Result | Significance |

| Linearity (Coefficient of Determination) | r² > 0.99 | 0.999 nih.gov | Demonstrates a direct proportional relationship between concentration and instrument response over the defined range. |

| Accuracy (Recovery) | 85-115% (or 80-120% at LLOQ) | 94.8% - 105.2% researchgate.net | Confirms the method measures the true concentration of the analyte. |

| Precision (Relative Standard Deviation) | RSD < 15% (or < 20% at LLOQ) | < 7.5% researchgate.net | Shows that the method produces consistent, repeatable results. |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10 | e.g., 1.8 ng/mL researchgate.net | Defines the lowest reliable measurement limit of the assay. |

Standardization of Research Protocols and Quality Control in Analytical Laboratories

Beyond initial method validation, this compound plays a continuous role in standardizing research protocols and ensuring day-to-day quality control in analytical laboratories. lcms.cznebiolab.com By including it in every analytical run, it serves as a system suitability and quality control check.

The consistent response and retention time of the internal standard confirm that the entire analytical system—from the sample preparation to the LC-MS/MS instrument—is performing correctly and reproducibly. nebiolab.com Any significant deviation in the internal standard's signal can alert the analyst to potential issues, such as errors in pipetting, instrument malfunction, or degradation of reagents, prompting corrective action before patient or study samples are compromised. This practice ensures the long-term reliability and integrity of the data generated by the laboratory, making results from different days or different batches comparable and trustworthy. lcms.czlgcstandards.com

Utility in Reference Material Development for Interlaboratory Comparability Studies

Ensuring that analytical results are comparable between different laboratories is a major challenge in clinical and research settings. Interlaboratory comparability is essential for establishing standardized clinical reference ranges, conducting multi-site clinical trials, and for regulatory monitoring. lcms.cz Certified Reference Materials (CRMs) are the cornerstone of achieving this comparability. chiron.no

This compound, as a highly pure chemical with a well-characterized identity and concentration, is a vital component in the development of such reference materials. lgcstandards.com A CRM is a standard containing a certified concentration of one or more analytes in a relevant matrix. Laboratories can analyze these materials to calibrate their instruments, validate their own methods, and demonstrate their proficiency. By using CRMs containing 2-Methyl-1,4-naphthalenediol and its deuterated d8-analogue, laboratories can ensure their methods for analyzing naphthalenediol metabolites are accurate and traceable to a common standard. This practice underpins the reliability of scientific data and clinical diagnoses on a national and international level. lcms.cz

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.